molecular formula C9H10N2 B6306130 6,8-Dimethylimidazo[1,5-a]pyridine CAS No. 1427384-42-6

6,8-Dimethylimidazo[1,5-a]pyridine

Cat. No.: B6306130
CAS No.: 1427384-42-6
M. Wt: 146.19 g/mol
InChI Key: TUJMRADDDJYYAI-UHFFFAOYSA-N
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Description

6,8-Dimethylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound with the molecular formula C9H10N2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with methyl groups attached at the 6th and 8th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable ketone under acidic conditions. This reaction forms the imidazo[1,5-a]pyridine core, and subsequent methylation at the 6th and 8th positions can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,8-Dimethylimidazo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 2,4-Dimethylimidazo[1,5-a]pyridine
  • 2,6-Dimethylimidazo[1,5-a]pyridine

Comparison: 6,8-Dimethylimidazo[1,5-a]pyridine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other dimethylimidazo[1,5-a]pyridine derivatives, the 6,8-dimethyl substitution pattern may result in different steric and electronic effects, affecting its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

6,8-dimethylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-8(2)9-4-10-6-11(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJMRADDDJYYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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